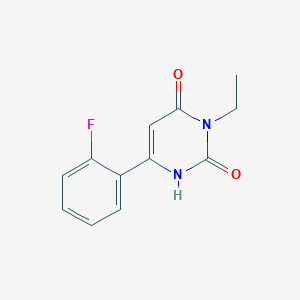

3-Ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

Properties

IUPAC Name |

3-ethyl-6-(2-fluorophenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWXBHCLZUSHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(NC1=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C12H12F N2O2

- Molecular Weight : 232.24 g/mol

- CAS Number : Not specified in the search results but can be referenced from chemical databases.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

- Inhibition of Kinases : Some derivatives have shown inhibitory activity against p38 MAP kinase, a target in inflammatory diseases. Inhibition of this pathway can reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα .

- Topoisomerase Inhibition : Compounds within the tetrahydropyrimidine class have been identified as inhibitors of topoisomerase II. This action is crucial in cancer therapy as it interferes with DNA replication and transcription .

- Antioxidant Activity : Certain pyrimidine derivatives exhibit antioxidant properties which can protect cells from oxidative stress, contributing to their therapeutic potential in neurodegenerative diseases .

Anticancer Activity

Studies have demonstrated that tetrahydropyrimidine derivatives possess anticancer properties. For instance:

- Cell Line Studies : Various derivatives were tested on human cancer cell lines (e.g., MCF-7 for breast cancer) showing significant antiproliferative effects and induction of apoptosis .

- Mechanistic Insights : The inhibition of topoisomerase II leads to G2/M phase cell cycle arrest, enhancing the efficacy of these compounds against tumor cells .

Anti-inflammatory Properties

The anti-inflammatory potential of these compounds is highlighted by their ability to inhibit cytokine production:

- In Vivo Models : In models of arthritis, certain derivatives reduced inflammation markers significantly, demonstrating their therapeutic potential for autoimmune conditions .

Antioxidant Properties

The antioxidant activity contributes to cellular protection mechanisms:

- In Vitro Studies : Compounds were shown to scavenge free radicals effectively and reduce lipid peroxidation levels in cellular assays .

Data Table: Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Topoisomerase inhibition | |

| Anti-inflammatory | Cytokine inhibition | |

| Antioxidant | Free radical scavenging |

Case Studies

-

Case Study on Anticancer Efficacy :

A study evaluated the effects of a related compound on MCF-7 breast cancer cells. The compound demonstrated a dose-dependent reduction in cell viability and induced apoptosis through caspase activation. -

Case Study on Inflammatory Response :

In an adjuvant-induced arthritis model, treatment with the compound resulted in a significant decrease in paw swelling and inflammatory cytokines compared to control groups.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit significant anticancer properties. For instance, a study demonstrated that tetrahydropyrimidine derivatives, including those similar to 3-Ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, can inhibit the growth of various cancer cell lines such as melanoma and breast cancer with low GI50 values (as low as 0.1 μM) . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

2. Neuroprotective Effects

Another notable application is in neuroprotection. Heterocyclic compounds have been investigated for their potential to protect neuronal cells from oxidative stress and neurodegeneration. The structure of this compound allows it to interact with biological targets involved in neurodegenerative diseases like Alzheimer's . Studies suggest that these compounds can inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels and enhancing cognitive function.

Agrochemicals

1. Herbicidal Properties

The compound has also been evaluated for its herbicidal activity. Research indicates that certain tetrahydropyrimidine derivatives can effectively inhibit weed growth while being less toxic to crops. A study reported that modifications to the tetrahydropyrimidine structure can enhance selectivity against specific weed species . This property is particularly valuable in developing environmentally friendly herbicides.

Materials Science

1. Synthesis of Functional Materials

In materials science, this compound has been utilized as a building block for synthesizing functional materials. Its ability to form coordination complexes with metals makes it suitable for creating novel catalysts and sensors . The synthesis of these materials often involves straightforward procedures that leverage the unique properties of the tetrahydropyrimidine scaffold.

Case Study: Anticancer Activity

A recent study evaluated the anticancer effects of various tetrahydropyrimidine derivatives against multiple cancer cell lines. The results are summarized below:

| Compound | Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Melanoma | 0.1 | Induction of apoptosis |

| Tetrahydropyrimidine derivative A | Breast Cancer | 0.5 | Cell cycle arrest |

| Tetrahydropyrimidine derivative B | Ovarian Cancer | 0.3 | Inhibition of angiogenesis |

Case Study: Neuroprotective Effects

A study on neuroprotective effects highlighted the following findings:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 3-Ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione and related compounds:

Key Observations:

- Functional Groups: The target compound’s 2,4-dione core distinguishes it from thioxo-containing analogs (Compounds A, C). Diones exhibit stronger hydrogen-bonding capacity, influencing crystallinity and target interactions, while thioxo groups may enhance lipophilicity .

- Substituent Effects: Fluorophenyl vs.

- Synthetic Routes: Most compounds are synthesized via the Biginelli reaction, but Compound D’s single-crystal synthesis highlights tailored methods for structural optimization .

Pharmacological and Physical Properties

- Anticancer Activity: The target compound’s 2-fluorophenyl group aligns with patented 2,4-dioxo derivatives () for tumor treatment, suggesting shared mechanisms like kinase inhibition or DNA intercalation .

- Antiviral Potential: Compound D’s ethyl and benzyl groups correlate with anti-HIV activity in related studies, though the target compound’s fluorine may offer improved CNS penetration .

- Crystallinity and Solubility: Compound C’s thioxo group and carboxylate ester reduce melting points (~160–162°C) compared to dione derivatives, which form hydrogen-bonded dimers (e.g., Compound D’s R-factor = 0.048) .

Structural Analysis

- Planarity and Conformation: The target compound’s pyrimidine ring is likely planar, similar to Compound D’s structure, but substituents like 3,5-dimethylbenzyl (Compound D) induce torsional angles (85.4°), affecting binding pocket compatibility .

- Hydrogen Bonding: Dione derivatives (Target, Compound D) form N–H⋯O hydrogen bonds (e.g., dimerization in Compound D), enhancing stability and crystallinity, whereas thioxo analogs rely on weaker S⋯H interactions .

Preparation Methods

Multicomponent Biginelli Reaction-Based Synthesis

The classical and most widely adopted method for synthesizing tetrahydropyrimidine derivatives, including 3-Ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, is the Biginelli reaction. This involves a one-pot condensation of three components:

- Ethyl acetoacetate (providing the ethyl group at position 3)

- Urea (or thiourea)

- 2-Fluorobenzaldehyde (aromatic aldehyde bearing the 2-fluorophenyl substituent)

- Solvent: Ethanol or solvent-less conditions (grindstone method)

- Catalyst: Acidic catalysts such as concentrated hydrochloric acid or metal salts like CuCl₂·2H₂O

- Temperature: Reflux for 1–7 hours depending on catalyst and solvent system

- The components are mixed in stoichiometric amounts.

- The mixture is refluxed in ethanol with a catalytic amount of acid or metal catalyst.

- Alternatively, a solvent-less grinding approach with CuCl₂·2H₂O catalyst can be employed to enhance yield and reduce reaction time.

- Upon completion, the product precipitates or is extracted and purified by crystallization.

- Single-step synthesis

- High yields (often above 70%)

- Economic and environmentally friendly when using solvent-less methods

- Rapid reaction times (sometimes under 1 hour with catalysts)

| Component | Amount (mole ratio) | Catalyst | Solvent | Temp (°C) | Time (hr) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Ethyl acetoacetate | 1 | CuCl₂·2H₂O (catalytic) | Solvent-less | RT | <1 | >80 | Grindstone method, eco-friendly |

| Urea | 1 | Conc. HCl (few drops) | Ethanol | Reflux | 1–3 | 60–75 | Classical Biginelli reaction |

| 2-Fluorobenzaldehyde | 1 | CuCl₂·2H₂O | Solvent-less | RT | <1 | >80 | Halogenated benzyl derivative |

Table 1: Typical reaction conditions and yields for tetrahydropyrimidine derivatives synthesis

Catalyst and Solvent Optimization

Recent research highlights the use of copper(II) chloride dihydrate (CuCl₂·2H₂O) as a catalyst in solvent-less conditions for the synthesis of halogenated tetrahydropyrimidines, including fluorophenyl derivatives. This method reduces solvent use, shortens reaction time, and improves yields compared to traditional acid-catalyzed reflux in ethanol.

- CuCl₂·2H₂O catalyzes the condensation efficiently at room temperature.

- The solvent-less grindstone method allows rapid mixing and reaction, eliminating the need for organic solvents.

- The method is economically favorable and environmentally benign.

- Products obtained exhibit high purity confirmed by NMR and IR spectroscopy.

This approach is particularly suitable for synthesizing compounds with halogenated aromatic substituents such as 2-fluorophenyl groups, which may have sensitivity to harsh acidic or prolonged reflux conditions.

Post-Synthesis Modifications and Derivatization

While the primary synthesis yields the tetrahydropyrimidine-2,4-dione core, further modifications can be performed on the nitrogen atoms or substituents to tailor biological activity or solubility.

- N-acetylation by refluxing the tetrahydropyrimidine with acetic anhydride.

- Introduction of aminoethylthio substituents via nucleophilic substitution on thioxo intermediates.

- Formation of hydrazono derivatives through reaction with hydrazine hydrate, useful as intermediates for further heterocyclic construction.

These modifications are generally performed after the initial Biginelli reaction and require refluxing in appropriate solvents like ethanol or dioxane, often in the presence of acid or base catalysts.

Characterization and Confirmation of Structure

The synthesized this compound is characterized by:

- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR spectra show characteristic chemical shifts corresponding to the tetrahydropyrimidine ring protons and carbons, as well as the ethyl and fluorophenyl substituents.

- Infrared Spectroscopy (IR): Key absorption bands for carbonyl groups (around 1650–1700 cm⁻¹) and NH groups (around 3100–3300 cm⁻¹).

- Melting Point Determination: Confirms purity and identity.

- Elemental Analysis: Matches calculated values for C, H, N, and F content.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Solvent | Yield (%) | Reaction Time | Advantages |

|---|---|---|---|---|---|---|

| Classical Biginelli | Ethyl acetoacetate, urea, 2-fluorobenzaldehyde | Conc. HCl, reflux | Ethanol | 60–75 | 1–3 hours | Established, simple |

| Solvent-less Grindstone Method | Same as above | CuCl₂·2H₂O, room temp | None (grindstone) | >80 | <1 hour | Eco-friendly, rapid, high yield |

| Post-synthesis modifications | Tetrahydropyrimidine derivatives | Acetic anhydride, hydrazine | Ethanol, dioxane | Variable | 1–4 hours | Functionalization for activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving fluorinated aromatic aldehydes and urea derivatives. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol, methanol) enhance solubility of intermediates .

- Catalysts : Acidic (e.g., HCl) or basic catalysts (e.g., Na₂CO₃) optimize ring closure. Temperature control (80–100°C) minimizes side reactions .

- Purification : Column chromatography (silica gel, chloroform/methanol eluent) ensures >95% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .

- X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions in the tetrahydropyrimidine core) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 277.1) .

Q. What are the solubility and stability profiles under laboratory conditions?

- Methodological Answer :

- Solubility : Moderate in DMSO (>10 mg/mL) and ethanol; low in water (<1 mg/mL) due to hydrophobic substituents .

- Stability : Stable at 4°C for 6 months in inert atmospheres. Degrades under UV light or strong oxidizers (e.g., H₂O₂) .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., kinases). Fluorophenyl groups enhance π-π stacking with aromatic residues .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns. Analyze RMSD (<2 Å) for stable binding .

- Free energy calculations : MM-PBSA estimates binding affinity (ΔG < −8 kcal/mol indicates strong inhibition) .

Q. What strategies resolve contradictions in crystallographic data during refinement?

- Methodological Answer :

- Multi-software validation : Cross-check SHELXL (for small molecules) and PHENIX (for disordered regions) outputs to resolve electron density mismatches .

- Twinned data handling : Use HKL-3000 to deconvolute overlapped reflections in cases of pseudo-merohedral twinning .

Q. How does substituent variation (e.g., ethyl vs. methyl groups) affect bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Analog synthesis : Replace the ethyl group with bulkier substituents (e.g., isopropyl) and test inhibitory potency against cancer cell lines (IC₅₀ values via MTT assay) .

- Electron-withdrawing effects : Fluorophenyl groups increase metabolic stability but may reduce membrane permeability (logP >3) .

Q. What experimental designs mitigate toxicity risks in preclinical studies?

- Methodological Answer :

- In vitro models : Use HepG2 cells for hepatotoxicity screening (LD₅₀ >50 μM deemed safe) .

- Metabolic profiling : LC-MS identifies oxidative metabolites; CYP450 inhibition assays assess drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.